molecular formula C6H6N4O B2789062 1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one CAS No. 84996-45-2

1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one

Cat. No.: B2789062
CAS No.: 84996-45-2
M. Wt: 150.141
InChI Key: VGMPXCLEQITWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a bicyclic heteroaromatic compound featuring an imidazo[4,5-b]pyrazine core with a methyl group at the N1 position and a ketone at the C2 position (Figure 1). This scaffold is notable for its structural rigidity, which facilitates interactions with biological targets such as kinases and enzymes. It has garnered attention in medicinal chemistry, particularly for its activity against Trypanosoma brucei (EC50 = 80 nM) and selectivity over mammalian cell lines (EC50 >50 μM) . The compound is synthesized via microwave-assisted cyclization of 3,5-dibromopyrazin-2-amine with methylamine derivatives, followed by Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce substituents at the N1 and C6 positions .

Properties

IUPAC Name

3-methyl-1H-imidazo[4,5-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)7-2-3-8-5/h2-3H,1H3,(H,7,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMPXCLEQITWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84996-45-2
Record name 1-methyl-1H,2H,3H-imidazo[4,5-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one typically involves multi-step reactions that include cyclization and functionalization processes. One common synthetic route involves the condensation of appropriate precursors, followed by cyclization under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitrypanosomal Activity

One of the most notable applications of 1-Methyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study, this compound exhibited an EC50 value of 80 nM against T. b. brucei, demonstrating significant potency while showing minimal toxicity to mammalian cells (EC50 > 50 μM) .

Case Study: Inhibitors of Trypanosoma brucei

  • Study Overview : The study screened a library of compounds for antitrypanosomal activity.
  • Results : Among 121 compounds tested, several derivatives of this compound showed sub-micromolar activity.
  • : The compound's structure allows for further optimization to enhance solubility and pharmacokinetic properties.

Antihypertensive Properties

Research has also indicated that derivatives of this compound possess antihypertensive effects. A patent describes these compounds as having moderate diuretic and saluretic activities, which contribute to their ability to lower blood pressure in animal models .

Case Study: Antihypertensive Agents

  • Study Overview : Investigated the effects of various imidazo[4,5-b]pyrazin-2-one derivatives on blood pressure.
  • Results : Compounds demonstrated significant blood pressure reduction in rats and dogs at doses ranging from 20 to 40 mg/kg.
  • : These compounds are considered effective antihypertensive agents with a relatively low toxicity profile.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications. Such modifications can enhance the biological activity and selectivity of the compound.

Synthesis Methodologies

MethodDescriptionYield
AlkylationReaction with alkyl halides in the presence of basesVariable
AcylationUse of acylating agents to introduce functional groupsHigh
Hydrazine ReactionFormation of hydrazides for enhanced activityModerate

Future Directions and Research Opportunities

The promising results from preliminary studies suggest several avenues for future research:

  • Optimization Studies : Further modifications to improve solubility and bioavailability.
  • In Vivo Studies : Comprehensive animal studies to assess long-term safety and efficacy.
  • Mechanism Exploration : Investigating the molecular mechanisms underlying the antitrypanosomal and antihypertensive effects.

Mechanism of Action

The mechanism of action of 1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Challenges

  • LogP: The imidazo[4,5-b]pyrazinone series has high logP values (2.5–4.0), correlating with poor aqueous solubility .
  • Metabolic Stability : Hepatic microsomal studies indicate rapid CYP450-mediated oxidation of N-alkyl substituents, necessitating prodrug strategies .

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused imidazole and pyrazine ring structure. Its molecular formula is C6H6N4OC_6H_6N_4O, and it possesses unique chemical properties that contribute to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. Notably, derivatives have been shown to induce apoptosis in tumor cells by modulating kinase signaling pathways .
  • Neuropharmacological Effects : Some studies suggest that compounds similar to this compound can act as antagonists at NMDA receptors, indicating potential use in treating neurological disorders .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

1. Antituberculotic Agents

Research has identified antituberculotic activity in derivatives of this compound. For example, the synthesis of various derivatives showed promising results against Mycobacterium tuberculosis .

2. Anticancer Agents

Studies have reported that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and HL60 (leukemia) with IC50 values in the nanomolar range .

3. Neurological Disorders

The ability to modulate neurotransmitter systems positions this compound as a candidate for treating conditions like schizophrenia and other neurodegenerative diseases .

Case Study 1: Antituberculotic Activity

In a study published in Pharmazie (1996), researchers synthesized various derivatives of this compound and evaluated their antituberculotic activity. Among the tested compounds, several demonstrated significant inhibitory effects on Mycobacterium tuberculosis growth.

Case Study 2: Cytotoxicity in Cancer Models

A study conducted on phenylacetamide variants found that specific modifications to the imidazo[4,5-b]pyrazine scaffold resulted in enhanced cytotoxicity against cancer cell lines. The mechanism was linked to the downregulation of key kinases involved in cell cycle regulation and apoptosis .

Data Tables

Compound Activity IC50 (nM) Target
Derivative AAntituberculoticN/AMycobacterium tuberculosis
Derivative BCytotoxic294HCT116 colon cancer
Derivative CCytotoxic362HL60 leukemia

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous imidazo-pyrazinone derivatives are synthesized via reactions between amines and cyanopyridines in solvents like ethanol or dimethylformamide, with bases (e.g., KOH) and elevated temperatures (80–100°C) to promote cyclization . Key steps include:

  • Precursor activation via nucleophilic substitution.
  • Cyclization to form the imidazo[4,5-b]pyrazinone core.
  • Methylation at the N1 position using methyl iodide or dimethyl sulfate. Optimization involves adjusting solvent polarity, temperature, and catalyst selection to minimize side reactions.

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Steps include:

  • Importing raw intensity data and generating initial .hkl files.
  • Using SHELXT for structure solution via dual-space methods.
  • Refining atomic coordinates, displacement parameters, and occupancy with SHELXL, incorporating restraints for disordered regions.
  • Validating hydrogen bonding and π-π stacking interactions using PLATON . Note: High-resolution data (≤ 1.0 Å) improves refinement accuracy, particularly for methyl group torsions.

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : 1^1H/13^13C NMR to confirm methyl group placement and ring proton environments (e.g., imidazole H-5 at δ 7.8–8.2 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 164.07 for C7_7H8_8N4_4O).
  • IR : Stretching frequencies for lactam C=O (~1680–1700 cm1^{-1}) and aromatic C-N (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Cl, Br) at position 5 or 6 influence bioactivity, and what methodologies assess this structure-activity relationship (SAR)?

Halogenation alters electronic properties and target binding. For example:

  • 6-Bromo-5-chloro derivatives (e.g., 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one) show enhanced anticancer activity compared to non-halogenated analogs .
  • Methodology :
  • Synthesize analogs via electrophilic substitution using NBS (N-bromosuccinimide) or SOCl2_2.
  • Evaluate bioactivity in cell viability assays (e.g., Trypanosoma brucei growth inhibition) with IC50_{50} determination .
  • Perform docking studies to correlate halogen placement with target binding (e.g., kinase active sites).

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., static vs. cidal effects)?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Dose-response profiling : Test compound purity (>95% via HPLC) across a concentration gradient (nM–μM).
  • Time-lapse assays : Monitor growth kinetics (e.g., Alamar Blue for Trypanosoma brucei) to distinguish static (growth arrest) from cidal (cell death) effects .
  • Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina).
  • Pharmacophore mapping : Align with known inhibitors (e.g., triazolopyrimidines) to identify critical H-bond acceptors and hydrophobic pockets .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing SAR datasets with limited sample sizes?

  • Partial Least Squares (PLS) Regression : Correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity.
  • Bootstrapping : Resamples data to estimate confidence intervals for IC50_{50} values.
  • Cluster Analysis : Groups compounds by structural similarity to identify activity trends .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow Chemistry : Enhances heat/mass transfer for exothermic cyclization steps.
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions (e.g., Suzuki for aryl substituents) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.